molecular formula C18H18N4O3 B2635088 3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034370-75-5

3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2635088
CAS RN: 2034370-75-5
M. Wt: 338.367
InChI Key: HALSNQXNTMVYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PPQ, is a novel compound that has shown promising results in scientific research. PPQ belongs to the family of quinazoline derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related quinazoline derivatives involves innovative approaches to introduce various functional groups, enhancing their potential for biological applications. For instance, a study by Eguchi et al. (1991) explored the synthesis of hypotensive agents, including compounds with similar quinazoline structures, highlighting their significant activity in relaxing blood vessels (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991). Another research by Vidule (2011) focused on the synthesis of antimicrobial substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones, demonstrating their promising antibacterial and antifungal activities (Vidule, 2011).

Biological Activities

The research on related quinazoline derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and hypotensive effects. For instance, Kumar et al. (2013) reported on the efficient synthesis of piperazine derivatives and their evaluation for anticancer activity, demonstrating significant anticancer effects against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013). Another study highlighted the anti-leukemic activity of pyrrolo[2,3-c]quinoline derivatives, emphasizing their cytotoxic potential against leukemia cell lines (Guillon, Moreau, Desplat, Vincenzi, Pinaud, Savrimoutou, Rubio, Ronga, Rossi, & Marchivie, 2018).

properties

IUPAC Name

3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16-13-4-1-2-5-14(13)20-18(25)22(16)12-7-10-21(11-8-12)17(24)15-6-3-9-19-15/h1-6,9,12,19H,7-8,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALSNQXNTMVYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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